[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)methanone
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Overview
Description
[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)methanone is a complex organic compound with a unique structure that combines a pyrrolopyrrolidine core with a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolopyrrolidine core and the subsequent attachment of the benzofuran moiety. Common reagents used in these reactions include strong bases, oxidizing agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different functional groups, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its biological activity.
Substitution: Various substitution reactions can introduce new functional groups into the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield ketones or aldehydes, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas such as cancer or neurological disorders.
Industry: It may have applications in the development of new materials with specific properties, such as improved conductivity or stability.
Mechanism of Action
The mechanism of action of [(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets. These interactions could modulate various biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)methanone: shares structural similarities with other compounds that have a pyrrolopyrrolidine core or a benzofuran moiety.
Epibatidine: A natural alkaloid with potent analgesic effects, which also contains a pyrrolopyrrolidine core.
Benzofuran derivatives: Compounds with a benzofuran moiety that have been studied for their various biological activities.
Uniqueness
What sets this compound apart is the combination of these two structural motifs in a single molecule. This unique structure may confer distinct biological activities and properties that are not observed in other similar compounds.
Properties
IUPAC Name |
[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-4-24-16-7-6-14-12(3)17(26-18(14)19(16)25-5-2)20(23)22-9-8-13-10-21-11-15(13)22/h6-7,13,15,21H,4-5,8-11H2,1-3H3/t13-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZFOQAQBUMNNF-DZGCQCFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=C(O2)C(=O)N3CCC4C3CNC4)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C2=C(C=C1)C(=C(O2)C(=O)N3CC[C@@H]4[C@H]3CNC4)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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